benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine
Description
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-phenyl-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H19N3/c1-2-8-17-12-14(11-16-17)10-15-9-13-6-4-3-5-7-13/h3-7,11-12,15H,2,8-10H2,1H3 |
InChI Key |
OZBQFCJRKASFRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative.
Substitution with Propyl Group: The pyrazole ring is then alkylated with a propyl halide under basic conditions to introduce the propyl group.
Attachment of Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Introduction of Methylamine Moiety: Finally, the methylamine group is attached via reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo oxidation reactions, particularly at the benzyl and pyrazole moieties.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and pyrazole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of benzyl alcohol derivatives and pyrazole oxides.
Reduction: Formation of reduced pyrazole and benzylamine derivatives.
Substitution: Formation of various alkylated pyrazole and benzyl derivatives.
Scientific Research Applications
Benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a pyrazole derivative with a five-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 2. This compound is characterized by a benzyl group attached to the nitrogen atom of the pyrazole ring, with a propyl group at the 1-position and a methylamine group at the 5-position. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry and organic synthesis.
Scientific Research Applications
This compound has garnered interest in scientific research due to its potential biological activities. Studies suggest it may possess antimicrobial and anti-inflammatory properties, making it a candidate for drug development. The compound's mechanism of action involves interactions with specific molecular targets, potentially modulating enzyme activity or receptor functions.
Potential for Drug Development
- Antimicrobial Properties: this compound's antimicrobial properties suggest its potential use in developing new antibacterial agents.
- Anti-inflammatory Properties: The compound's anti-inflammatory properties indicate it could be explored for treating inflammatory conditions.
- Enzyme Inhibition: this compound may inhibit certain enzymes by occupying their active sites, preventing substrate access.
Synthesis and Purification
The synthesis of this compound typically involves cyclization reactions of suitable precursors. Common synthetic routes include:
- Cyclization reactions
- Industrial scale-up using continuous flow reactors and automated systems to enhance efficiency and yield
- Purification techniques such as recrystallization and chromatography to achieve high purity levels
Molecular Interactions
Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacological potential. The compound may bind to specific enzymes or receptors, modulating their activity.
Structural Similarity and Uniqueness
This compound shares structural similarities with other pyrazole derivatives. Its unique feature is the combination of a benzyl group with a propyl substituent on the pyrazole ring, which may influence its biological activity differently compared to other similar compounds. This distinct structure could provide unique binding properties or reactivity profiles that warrant further investigation.
Pyrazole Derivatives in Cancer Research
Mechanism of Action
The mechanism of action of benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and tubulin, inhibiting their activity and leading to anti-inflammatory and anticancer effects.
Pathways Involved: It may interfere with the cyclooxygenase pathway, reducing the production of pro-inflammatory prostaglandins, and the tubulin polymerization pathway, inhibiting cell division.
Comparison with Similar Compounds
Structural Analysis
- Benzyl vs. Alkyl Amines: The benzyl group in the target compound enhances lipophilicity and may improve binding to aromatic systems in biological targets or adsorbents .
- Pyrazole Substitution : The propyl group at position 1 is common across analogs, but variations like isopropyl () or additional methyl groups (e.g., 3-methyl in C₈H₁₅N₃) alter electronic and steric profiles. For instance, the 5-methyl substituent in ’s compound may hinder rotational freedom, affecting conformational stability .
Physicochemical Properties
- Nitrogen Content : this compound has a nitrogen content of ~18.3% (3 N atoms in C₁₄H₁₉N₃), comparable to methyl analogs but lower than primary amines like (3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine (~27.4% N). Higher nitrogen content in primary amines could enhance CO₂ adsorption via chemisorption, as seen in MDEA-impregnated mesoporous carbons .
- Thermal Stability : Cyclopropane-containing analogs (e.g., N-[(1-propyl-1H-pyrazol-4-yl)methyl]cyclopropanamine) may exhibit greater thermal stability due to the rigid cyclopropane ring, a feature advantageous in high-temperature applications .
Spectroscopic Characteristics
- FTIR : The C-N stretch in the amine group is observed near 1031 cm⁻¹ across analogs, as seen in MDEA-based adsorbents . The benzyl group introduces additional peaks at ~3000 cm⁻¹ (aromatic C-H) and ~1600 cm⁻¹ (C=C stretching), absent in alkyl-substituted derivatives .
- NMR : Pyrazole protons typically resonate between δ 7.5–8.5 ppm (¹H NMR), while benzyl protons appear as a multiplet near δ 7.3 ppm. Cyclopropane protons in N-[(1-propyl-1H-pyrazol-4-yl)methyl]cyclopropanamine show distinct shifts at δ 0.5–1.5 ppm .
Biological Activity
Benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial , anti-inflammatory , and anticancer properties . This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Synthesis
This compound features a five-membered heterocyclic structure with two nitrogen atoms at positions 1 and 2. The compound consists of a benzyl group attached to the nitrogen atom of the pyrazole ring, a propyl group at the 1-position, and a methylamine group at the 5-position. The synthesis typically involves cyclization reactions of suitable precursors, which can be scaled up for industrial applications using continuous flow reactors.
The biological activity of this compound primarily arises from its interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. This interaction can lead to various biological effects, including:
- Inhibition of enzyme activity : By occupying active sites, the compound may prevent substrate access.
- Modulation of signal transduction pathways : This can affect gene expression and metabolic processes.
Anticancer Properties
Recent studies have demonstrated promising anticancer effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 12.50 | Inhibition of proliferation |
| HepG2 (Liver) | 26.00 | Induction of apoptosis |
| A549 (Lung) | 36.12 | Growth inhibition |
These results indicate that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial and Anti-inflammatory Properties
In addition to its anticancer potential, this compound has shown antimicrobial and anti-inflammatory activities. Investigations suggest that it may inhibit bacterial growth and modulate inflammatory responses by interacting with specific enzymes involved in these processes .
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Study on Anticancer Activity : A study evaluated the compound's effects on MDA-MB-231 breast cancer cells, revealing significant inhibition of cell proliferation and induction of apoptosis at an IC50 value of 12.50 µM .
- Investigation into Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties, demonstrating that the compound could reduce pro-inflammatory cytokine levels in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Antimicrobial Efficacy Assessment : Research assessing antimicrobial activity showed that this compound exhibited inhibitory effects against several bacterial strains, indicating its potential use in developing new antimicrobial agents .
Q & A
Q. Table 1: Comparison of Pyrazole-Amine Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Hydrazine, acetic acid, reflux | 60–75% | |
| Coupling | CuBr, Cs₂CO₃, DMSO, 35°C, 48h | 17.9% | |
| Purification | Column chromatography (EtOAc/hexane) | – |
How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic techniques?
Level: Advanced
Answer:
Structural elucidation often requires complementary techniques:
- X-ray crystallography : Programs like SHELXL refine crystal structures by optimizing bond lengths and angles. For pyrazole derivatives, SHELX is robust for handling twinned data or high-resolution structures .
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., pyrazole ring protons at δ 7.5–8.5 ppm, benzyl methylene at δ 3.8–4.2 ppm) .
- Mass spectrometry : HRMS-ESI confirms molecular ions (e.g., [M+H] at m/z 215 for a related compound) .
Contradiction Resolution Example : Discrepancies in pyrazole tautomerism (1H vs. 2H forms) can arise from solvent polarity in NMR. Cross-validation via X-ray data resolves such ambiguities .
What analytical techniques are critical for assessing the purity and stability of this compound?
Level: Basic
Answer:
- HPLC : Quantifies purity (>95%) and detects degradation products under stressed conditions (e.g., heat, light) .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset ~200°C for similar amines) .
- Elemental Analysis : Validates C, H, N content (e.g., C: 76.80%, H: 6.14%, N: 17.06% for a pyrazole-quinazoline derivative) .
How can researchers design biological assays to evaluate the pharmacological potential of this compound?
Level: Advanced
Answer:
- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against S. aureus and E. coli using broth microdilution .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Mechanistic Studies : Tubulin polymerization assays or σ receptor binding studies (IC₅₀ < 1 µM for potent σ₁ antagonists) .
Q. Dose-Response Example :
| Concentration (µM) | % Inhibition (Tubulin) |
|---|---|
| 0.1 | 15% |
| 1.0 | 45% |
| 10.0 | 82% |
How should researchers address contradictory data in structure-activity relationship (SAR) studies?
Level: Advanced
Answer:
Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:
- Consistent Assay Conditions : Standardize protocols (e.g., pH, temperature) across studies .
- Computational Modeling : DFT calculations predict electronic effects (e.g., pyrazole ring electron density vs. antibacterial activity) .
- Meta-Analysis : Compare data across analogs (e.g., 4-methoxybenzyl vs. benzyl groups altering σ receptor affinity) .
What purification strategies are effective for isolating this compound from complex reaction mixtures?
Level: Basic
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
